Cas no 21322-93-0 (3-(fluorosulfonyl)-4-methylbenzoic acid)

3-(fluorosulfonyl)-4-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,3-(fluorosulfonyl)-4-methyl-
- 3-fluorosulfonyl-4-methylbenzoic acid
- 3-(fluorosulfonyl)-4-methylbenzoic acid
- 3-Fluorsulfonyl-4-methyl-benzoesaeure
- AC1L6ZT6
- NSC184697
- 21322-93-0
- NSC-184697
- Z1269121962
- AKOS023553118
- 3-(fluorosulfonyl)-4-methylbenzoicacid
- DTXSID00306953
- EN300-224350
- VS-0019
- F74561
-
- MDL: MFCD06208275
- インチ: InChI=1S/C8H7FO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)
- InChIKey: BANDUEHUKCIKIF-UHFFFAOYSA-N
- ほほえんだ: FS(C1=C(C)C=CC(C(O)=O)=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 218.00491
- どういたいしつりょう: 218.005
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 79.8Ų
じっけんとくせい
- 密度みつど: 1.464
- ふってん: 378.6°C at 760 mmHg
- フラッシュポイント: 182.8°C
- 屈折率: 1.537
- PSA: 71.44
- LogP: 2.43220
3-(fluorosulfonyl)-4-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224350-0.05g |
3-(fluorosulfonyl)-4-methylbenzoic acid |
21322-93-0 | 95% | 0.05g |
$30.0 | 2024-06-20 | |
Enamine | EN300-224350-0.1g |
3-(fluorosulfonyl)-4-methylbenzoic acid |
21322-93-0 | 95% | 0.1g |
$45.0 | 2024-06-20 | |
Enamine | EN300-224350-1.0g |
3-(fluorosulfonyl)-4-methylbenzoic acid |
21322-93-0 | 95% | 1.0g |
$129.0 | 2024-06-20 | |
Enamine | EN300-224350-0.5g |
3-(fluorosulfonyl)-4-methylbenzoic acid |
21322-93-0 | 95% | 0.5g |
$101.0 | 2024-06-20 | |
eNovation Chemicals LLC | Y1266221-250mg |
Benzoic acid,3-(fluorosulfonyl)-4-methyl- |
21322-93-0 | 95% | 250mg |
$125 | 2024-06-06 | |
Ambeed | A1072572-1g |
3-(Fluorosulfonyl)-4-methylbenzoic acid |
21322-93-0 | 95% | 1g |
$233.0 | 2025-02-25 | |
Aaron | AR01ANAI-1g |
Benzoic acid,3-(fluorosulfonyl)-4-methyl- |
21322-93-0 | 95% | 1g |
$210.00 | 2023-12-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1973-100mg |
3-(fluorosulfonyl)-4-methylbenzoic acid |
21322-93-0 | 95% | 100mg |
¥317.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1973-5g |
3-(fluorosulfonyl)-4-methylbenzoic acid |
21322-93-0 | 95% | 5g |
¥4230.0 | 2024-04-22 | |
1PlusChem | 1P01AN26-100mg |
Benzoic acid,3-(fluorosulfonyl)-4-methyl- |
21322-93-0 | 95% | 100mg |
$28.00 | 2023-12-19 |
3-(fluorosulfonyl)-4-methylbenzoic acid 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
3-(fluorosulfonyl)-4-methylbenzoic acidに関する追加情報
3-(Fluorosulfonyl)-4-methylbenzoic Acid: A Comprehensive Overview
3-(Fluorosulfonyl)-4-methylbenzoic acid, identified by the CAS number 21322-93-0, is a significant compound in the field of organic chemistry, particularly in the synthesis of sulfonylated aromatic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various chemical industries. The molecule consists of a benzoic acid moiety substituted with a fluorosulfonyl group at the 3-position and a methyl group at the 4-position, making it a valuable precursor for further functionalization.
The synthesis of 3-(fluorosulfonyl)-4-methylbenzoic acid involves a multi-step process that typically begins with the preparation of the corresponding sulfonyl chloride intermediate. Recent advancements in sulfonation techniques have enabled more efficient and selective synthesis of this compound, reducing side reactions and improving yield. The use of fluorine-containing sulfonyl groups has been a focal point in recent studies, as fluorine substitution can significantly alter the electronic properties of aromatic rings, leading to enhanced reactivity and stability.
One of the most promising applications of 3-(fluorosulfonyl)-4-methylbenzoic acid lies in its role as an intermediate in pharmaceutical chemistry. The sulfonyl group is known to improve bioavailability and pharmacokinetic properties of drugs, making this compound a valuable building block for drug discovery. Recent research has explored its potential in developing new classes of antibiotics and anti-inflammatory agents, where the fluorosulfonyl group plays a critical role in enhancing molecular interactions with biological targets.
In addition to pharmaceutical applications, 3-(fluorosulfonyl)-4-methylbenzoic acid has found utility in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to undergo various coupling reactions makes it an ideal candidate for synthesizing high-performance materials with tailored properties such as improved thermal stability and mechanical strength. Emerging studies have also highlighted its potential in electrochemical applications, including the development of novel cathode materials for lithium-ion batteries.
The environmental impact of synthesizing and using 3-(fluorosulfonyl)-4-methylbenzoic acid has been a subject of recent scrutiny. Researchers have focused on developing greener synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, catalytic methods utilizing microwave-assisted synthesis or enzymatic catalysis have shown promise in producing this compound with higher efficiency and lower environmental footprint.
In conclusion, 3-(fluorosulfonyl)-4-methylbenzoic acid, CAS No. 21322-93-0, stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in modern organic synthesis, driving innovation in pharmaceuticals, materials science, and beyond. As research continues to uncover new possibilities for this compound, its role in advancing chemical science is expected to grow significantly.
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